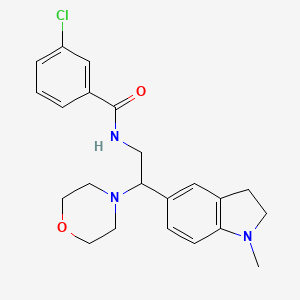

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

3-Chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative featuring a 3-chlorobenzoyl core linked to a substituted ethylamine moiety. The molecule incorporates a 1-methylindolin-5-yl group and a morpholine ring, conferring unique steric and electronic properties.

Properties

IUPAC Name |

3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWIKSQTLGASJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline Moiety: Starting with an indole derivative, methylation is performed to introduce the 1-methyl group.

Attachment of the Benzamide Group: The chloro-substituted benzoyl chloride is reacted with the indoline derivative to form the benzamide linkage.

Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

3-Chloro-N-(2-Fluoro-5-Nitrophenyl)Benzamide (Compound 13)

- Structure : Retains the 3-chlorobenzamide core but substitutes the ethylamine side chain with a 2-fluoro-5-nitrophenyl group.

- Synthesis : Prepared via condensation of benzoyl chloride with aniline derivatives under standard conditions .

N-(1,3-Benzodioxol-5-yl)-3-Chlorobenzamide

- Structure : Features a 1,3-benzodioxole substituent instead of the indoline-morpholine side chain.

- Physicochemical Properties : Molecular weight 275.6871 g/mol; likely exhibits higher lipophilicity due to the benzodioxole group compared to the morpholine-containing compound .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.

- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

- Comparison: The methoxy groups enhance solubility in polar solvents, whereas the morpholinoethyl group in the target compound may improve water solubility and CNS penetration .

Metal-Complexing Benzamide Derivatives

3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel Complex

- Structure : Incorporates a diethylcarbamothioyl group, enabling metal coordination.

- Properties: Forms a distorted square planar nickel complex with S and O donors. This contrasts with the target compound, which lacks thioamide functionality and metal-binding capacity .

Pharmacologically Active Benzamides

Indapamide

Comparative Data Table

Biological Activity

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Key Characteristics

- Molecular Formula : C18H22ClN3O

- Molecular Weight : 345.84 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors.

- Tyrosinase Inhibition : Similar compounds have shown effective inhibition of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Neuroleptic Activity : Benzamide derivatives have been evaluated for their neuroleptic properties. The structure-activity relationship indicates that modifications similar to those in this compound may enhance antipsychotic efficacy while minimizing side effects .

Antimelanogenic Activity

In cell-based assays using B16F10 melanoma cells, analogs of benzamide compounds demonstrated significant reductions in melanin production. The mechanism involves the inhibition of intracellular tyrosinase activity, which is crucial for melanin synthesis .

Neuroleptic Effects

Research shows that certain benzamide derivatives exhibit potent neuroleptic effects, with some compounds being significantly more effective than traditional treatments like metoclopramide and haloperidol. The structure of this compound suggests it may share similar neuroleptic properties .

Study on Tyrosinase Inhibition

A study evaluated the efficacy of various benzamide analogs against mushroom tyrosinase. The results indicated that certain analogs exhibited IC50 values significantly lower than that of the standard inhibitor kojic acid, suggesting a strong potential for treating skin disorders related to pigmentation .

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 3 | 1.12 | 22-fold stronger |

| Analog 1 | 17.62 | Potent |

Neuroleptic Activity Evaluation

In a comparative study on neuroleptic activity, several benzamide derivatives were tested for their ability to reduce apomorphine-induced stereotyped behavior in rats. The findings indicated that modifications similar to those present in this compound significantly enhanced the activity compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.